3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile
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Overview
Description
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products
Preparation Methods
The synthesis of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Industry: It is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is not fully understood. studies suggest that its biological activities may be attributed to its ability to interact with specific molecular targets and pathways. For instance, its kinase inhibitory activity indicates that it may interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile can be compared with other pyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibiting more activity on kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918410-43-2 |
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Molecular Formula |
C12H6ClN5O |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
3-(2-chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5O/c13-9-2-1-8(19)3-10(9)18-12-11(5-15)16-6-7(4-14)17-12/h1-3,6,19H,(H,17,18) |
InChI Key |
ZIYVZOMXURQYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)NC2=NC(=CN=C2C#N)C#N)Cl |
Origin of Product |
United States |
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